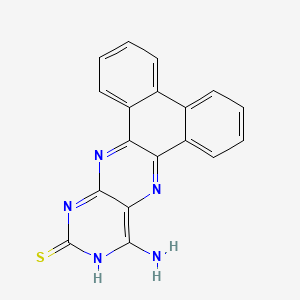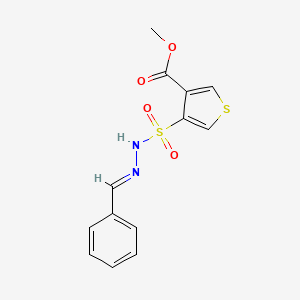
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves a multi-step process. One common method includes the reaction of thiophene-3-carboxylic acid with methyl chloroformate to form methyl thiophene-3-carboxylate. This intermediate is then reacted with phenylmethylenehydrazine in the presence of a sulfonylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazino and sulfonyl groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((phenylmethylene)hydrazino)-3-thiophenecarboxylate: Lacks the sulfonyl group but has similar biological activities.
Phenylmethylenehydrazine derivatives: Share the hydrazino group and exhibit comparable chemical reactivity.
Uniqueness
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to the presence of both the sulfonyl and thiophene groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.
Propiedades
Número CAS |
145865-83-4 |
|---|---|
Fórmula molecular |
C13H12N2O4S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
methyl 4-[[(E)-benzylideneamino]sulfamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H12N2O4S2/c1-19-13(16)11-8-20-9-12(11)21(17,18)15-14-7-10-5-3-2-4-6-10/h2-9,15H,1H3/b14-7+ |
Clave InChI |
VZYNOIQAMOUSCN-VGOFMYFVSA-N |
SMILES isomérico |
COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




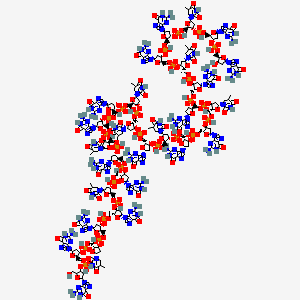
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
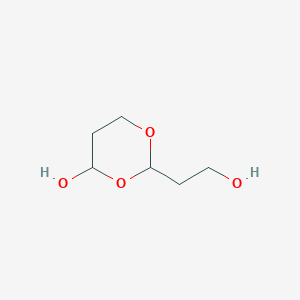

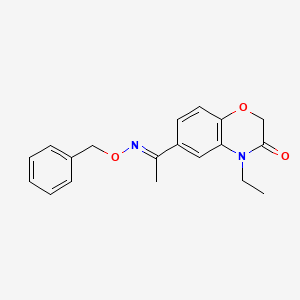
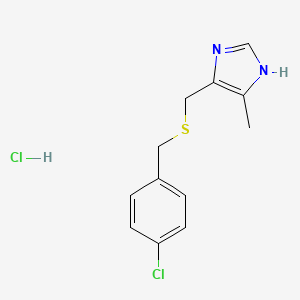
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
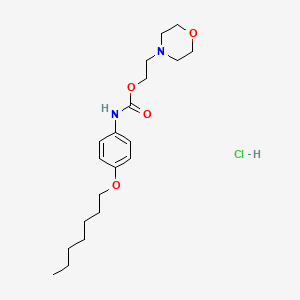
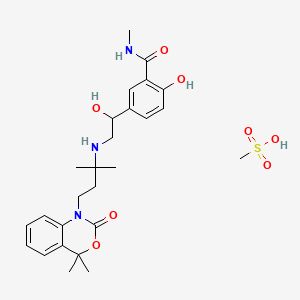

![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
